molecular formula C9H20ClN B2682938 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride CAS No. 219835-40-2

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride

Cat. No.: B2682938
CAS No.: 219835-40-2
M. Wt: 177.72
InChI Key: QTXWDXKTMLBHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride is a cyclohexylamine derivative of interest in chemical synthesis and material science research. This hydrochloride salt form offers improved stability and handling for laboratory use. The compound features a cyclohexane backbone substituted with amino and trimethyl groups, a structure known to be a key component and precursor in various chemical processes. For instance, its structural relative, 3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine (Isophorone diamine), is a well-known industrial chemical and synthetic intermediate . As a building block, this compound is valuable for developing more complex molecules, including pharmacologically relevant structures. Research into cyclohexane-based compounds has shown their potential in medicinal chemistry applications, such as the development of tyrosine kinase inhibitors for targeted cancer therapy . The structural motifs present in this reagent are common in compounds evaluated for their biological activity. Researchers utilize this chemical in the synthesis of novel compounds, method development, and as a standard in analytical studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3,3-trimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFANLUBTXAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group and the methyl groups.

    Methylation: The methyl groups are introduced through alkylation reactions, where the cyclohexane ring is treated with methylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Modifications Key Properties/Applications References
1-Amino-1-phenylcyclohexane hydrochloride C₁₂H₁₆ClN 209.72 1934-71-0 Phenyl group at position 1 Research chemical; potential CNS agent
3-Amino-1-methyl-cyclohexanol hydrochloride C₇H₁₆ClNO 165.66 1529782-20-4 Methyl at 1, hydroxyl at 3 Intermediate in chiral synthesis
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 2756-85-6 Carboxylic acid at position 1 High thermal stability (mp >300°C)
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆BrClN 290.62 676138-34-4 3-Bromophenyl at position 1 Pharmaceutical intermediate
(1R,3S)-3-Aminocyclohexanol hydrochloride C₆H₁₄ClNO 151.64 2377847-94-2 Hydroxyl at 3, cis stereochemistry Catalytic applications

Pharmaceutical Relevance

  • Antiviral Research : Cyclohexane-based amines are explored as Ebola virus inhibitors via molecular docking simulations (e.g., α-lipomycin derivatives ).
  • Chiral Intermediates: Cis-3-aminocyclohexanol hydrochloride () is used in catalytic systems for enantioselective synthesis.

Industrial and Laboratory Use

  • Building Blocks: Compounds like methyl 4-aminocyclohexanecarboxylate hydrochloride () serve as precursors in polymer and agrochemical synthesis.
  • Safety Profiles : Analogous hydrochlorides (e.g., ) are classified as laboratory reagents with standardized handling protocols, emphasizing flammability and toxicity risks.

Biological Activity

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride is a chemical compound derived from cyclohexane, characterized by an amino group and three methyl groups attached to the cyclohexane ring. Its molecular formula is C9H19NHCl. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in chemistry, biology, and medicine.

The synthesis of this compound typically involves several steps:

  • Starting Material : Cyclohexanone is used as the precursor.
  • Methylation : The introduction of methyl groups occurs through alkylation reactions.
  • Hydrochloride Formation : Treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

The hydrochloride form enhances the compound's solubility in water, making it more suitable for various applications in chemical synthesis and formulation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of target molecules, influencing their activity. This unique structure allows it to fit into specific binding pockets, modulating biological pathways.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Interactions : Studies suggest that it may interact with enzymes involved in metabolic pathways.
  • Cell Viability : It has been assessed for its effects on cell viability and function, indicating potential cytotoxicity at higher concentrations.
  • Mutagenicity : Preliminary assessments using bacterial mutation assays and mammalian chromosome aberration tests suggest some level of toxicity, necessitating further studies to understand its biological effects fully.

Toxicological Profile

A summary of toxicological findings related to this compound includes:

Study Type Findings
Acute ToxicityLow acute toxicity; median lethal dose (LC50) > 5.01 mg/L in inhalation studies .
Skin SensitizationPositive reactions observed in guinea pig maximization tests (GPMTs) .
GenotoxicityNegative results in in vivo mammalian erythrocyte micronucleus tests .
CarcinogenicityNo available data; not considered likely to be carcinogenic based on genotoxicity data .

Case Studies

Several studies have explored the biological activity and potential applications of this compound:

  • Pharmaceutical Applications : Research is ongoing to evaluate its role as an intermediate or active ingredient in drug development. Its structural similarity to other aminocyclohexanes like memantine suggests potential utility in neuropharmacology as an NMDA receptor antagonist .
  • Industrial Applications : The compound is utilized in the production of specialty chemicals and materials such as adhesives and epoxy resins. Its unique properties make it a valuable building block in organic synthesis.

Comparison with Similar Compounds

A comparison table highlighting structural similarities and differences between this compound and related compounds is presented below:

Compound Name Molecular Formula Unique Features
5-Amino-1,3,3-trimethylcyclohexanemethylamineC10H21N2Contains an additional amino group; higher molecular weight.
CyclohexanemethanamineC7H17NLacks trimethyl groups; simpler structure.
2-Amino-4-methylcyclohexanecarboxylic acidC9H17NO2Contains a carboxylic acid group; different functional properties.

These compounds demonstrate variations in functional groups and molecular complexity that influence their reactivity and application potential.

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